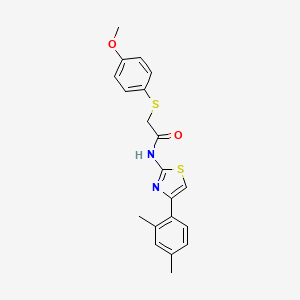

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reactions starting from various substituted or unsubstituted aromatic organic acids. For instance, in one study, the acids were converted into corresponding esters, then hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds, such as 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, were obtained by reacting these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the structure of thiazole derivatives. For example, the structure of N′-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide was characterized using this method, revealing that the compound crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit . Similarly, the structures of compounds involving 5-amino-1,3,4-thiadiazol-2-yl groups were established, showing a 'V' shaped molecular arrangement and various intermolecular interactions .

Chemical Reactions Analysis

The reactivity of thiazole derivatives can be influenced by the substituents on the thiazole ring. For example, the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride led to the formation of N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, highlighting the role of acetic anhydride in the synthesis of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are characterized using various spectroscopic techniques. NMR, IR, and mass spectrometry are commonly used to confirm the structures of synthesized compounds . Density functional theory (DFT) calculations, along with experimental NMR data, provide insights into the electronic structure and properties of these molecules . Additionally, the antioxidant and anti-inflammatory activities of certain thiazole acetamides have been evaluated, demonstrating their potential therapeutic applications .

Applications De Recherche Scientifique

Anticancer Applications

Several studies have explored the anticancer potential of thiazolyl acetamide derivatives. For instance, derivatives synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione with 2-chloro-N-(thiazol-2-yl)acetamide compounds demonstrated reasonable anticancer activity against a panel of human tumor cell lines, showing high activity particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Similarly, compounds synthesized as N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems showed considerable anticancer activity against some cancer cell lines, highlighting the significance of the benzothiazole and thiazole moieties in anticancer research (Yurttaş et al., 2015).

Anti-inflammatory and Antioxidant Activities

Research has also identified anti-inflammatory and antioxidant properties in related compounds. A study synthesized novel compounds exhibiting both antioxidant and anti-inflammatory activities, suggesting their dual therapeutic potential (Koppireddi et al., 2013). This dual activity underscores the value of thiazole derivatives in developing treatments for diseases where inflammation and oxidative stress play critical roles.

Antimicrobial Activity

The synthesis and evaluation of novel thiazole derivatives have shown significant antimicrobial activities, indicating their potential as antibacterial and antifungal agents. For instance, thiazoles synthesized by incorporating pyrazole moiety exhibited strong anti-bacterial and anti-fungal activities, with specific compounds demonstrating high efficacy against selected microbial strains (Saravanan et al., 2010). These findings suggest a promising avenue for developing new antimicrobial agents based on thiazole chemistry.

Propriétés

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-13-4-9-17(14(2)10-13)18-11-26-20(21-18)22-19(23)12-25-16-7-5-15(24-3)6-8-16/h4-11H,12H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBNQVQMZQMWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2527225.png)

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527231.png)

![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)

![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2527242.png)

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2527244.png)